sEH/AChE-IN-3 is a compound designed to inhibit both soluble epoxide hydrolase and acetylcholinesterase, making it a dual-target therapeutic agent. Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxides derived from arachidonic acid, which plays a significant role in various physiological and pathological processes, including inflammation and pain modulation. Acetylcholinesterase is crucial for the hydrolysis of the neurotransmitter acetylcholine, thus regulating cholinergic signaling in the nervous system. The dual inhibition of these targets suggests potential applications in treating inflammatory diseases and neurodegenerative disorders.
sEH/AChE-IN-3 belongs to a class of compounds known as dual inhibitors, specifically targeting soluble epoxide hydrolase and acetylcholinesterase. This classification highlights its relevance in pharmacological research aimed at addressing conditions such as chronic pain, inflammation, and cognitive decline associated with diseases like Alzheimer's. The compound's structural design is guided by previous research on related inhibitors, aiming to enhance potency and selectivity towards the target enzymes .
Methods and Technical Details
The synthesis of sEH/AChE-IN-3 typically involves multi-step organic reactions. Key steps include:
Specific reaction conditions often include the use of organic solvents, catalysts, and temperature control to optimize the reaction outcomes.
The molecular structure of sEH/AChE-IN-3 includes functional groups that enhance its binding affinity to both target enzymes. The compound's structure can be represented as follows:
The structural analysis indicates that specific substitutions on the core structure significantly influence biological activity, particularly through interactions with active site residues of both enzymes .
Reactions and Technical Details
sEH/AChE-IN-3 can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
The mechanism of action for sEH/AChE-IN-3 involves its binding to the active sites of soluble epoxide hydrolase and acetylcholinesterase:
This dual inhibition mechanism suggests that sEH/AChE-IN-3 could effectively modulate pain pathways while enhancing cholinergic transmission .
The physical properties of sEH/AChE-IN-3 include:
Chemical properties include its ability to undergo various reactions such as oxidation, reduction, and substitution, which are essential for its stability and reactivity in biological systems .
sEH/AChE-IN-3 has potential applications in scientific research and pharmacology:
Research continues into optimizing this compound's efficacy and safety profile for therapeutic use .
Soluble epoxide hydrolase (sEH) is a bifunctional cytosolic enzyme that hydrolyzes endogenous epoxy-fatty acids (EpFAs), including epoxyeicosatrienoic acids (EETs) derived from arachidonic acid. The C-terminal hydrolase domain converts these anti-inflammatory EpFAs to less active diols (e.g., dihydroxyeicosatrienoic acids, DHETs), while the N-terminal domain exhibits phosphatase activity. Under neuroinflammatory conditions, sEH expression is upregulated, accelerating the degradation of EETs and other EpFAs. This depletes endogenous ligands that suppress nuclear factor-kappa B (NF-κB) activation and cytokine production. Consequently, sEH inhibition stabilizes EpFAs, enhancing their binding to peroxisome proliferator-activated receptors (PPARs) and inhibiting NF-κB translocation. This reduces pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in neural tissues [1] [5] [6].
Acetylcholinesterase (AChE) terminates cholinergic signaling by hydrolyzing acetylcholine (ACh) in synapses. Beyond this catalytic function, AChE exhibits non-catalytic "chaperone" roles that facilitate amyloid-beta aggregation and neuroinflammation. In Alzheimer’s models, AChE activity correlates with oxidative stress markers like malondialdehyde (MDA) and protein carbonylation. Inhibiting AChE elevates synaptic ACh levels, activating muscarinic and nicotinic receptors. This suppresses glial activation and NLRP3 inflammasome assembly via alpha7 nicotinic receptor-mediated Jak2/STAT3 signaling. Dual sEH/AChE inhibitors thus concurrently modulate lipid metabolism and cholinergic pathways, disrupting a self-amplifying cycle where neuroinflammation upregulates AChE expression, which further exacerbates inflammatory damage [1] [2] [9].
Table 1: Neuroinflammatory Pathways Modulated by sEH and AChE
Target Enzyme | Primary Substrates | Bioactive Products | Downstream Effects |
---|---|---|---|
sEH | Epoxyeicosatrienoic acids (EETs) | Dihydroxyeicosatrienoic acids (DHETs) | Loss of vasodilation, increased NF-κB activation, reduced PPARγ signaling |
AChE | Acetylcholine (ACh) | Choline + Acetate | Impaired cholinergic anti-inflammatory signaling, amyloid aggregation |
The convergence of sEH and AChE inhibition creates multi-pathway synergism:
The NLRP3 inflammasome integrates multiple damage signals into caspase-1-mediated release of IL-1β and IL-18. Dual sEH/AChE inhibition disrupts this cascade through:
Table 2: Effects of Dual sEH/AChE Inhibition on Neuroinflammatory Markers
Pathway | Key Molecular Changes | Functional Outcomes |
---|---|---|
NLRP3 Inflammasome | ↓ Caspase-1 cleavage, ↓ IL-1β maturation, ↓ ASC speck formation | Reduced pyroptosis, attenuated blood-brain barrier leakage |
Oxidative Stress | ↑ GSH/GSSG ratio, ↓ protein carbonylation, ↓ lipid peroxidation | Improved mitochondrial respiration, reduced neuronal apoptosis |
ER Stress | ↓ eIF2α phosphorylation, ↓ CHOP expression, ↓ XBP1 splicing | Restored proteostasis, suppressed C3-mediated synapse loss |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0